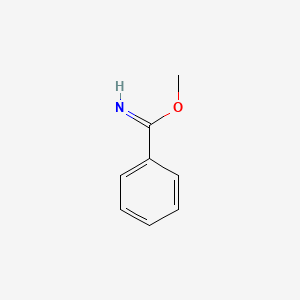

Methyl benzimidate

Vue d'ensemble

Description

Methyl benzimidate (MB) is an organic compound with the formula C6H5CH2N(CH3)2. It is a colorless solid that is soluble in organic solvents. MB is an important intermediate in organic synthesis and is used in a variety of laboratory experiments. It is also used in the synthesis of a wide range of compounds, including pharmaceuticals, dyes, and polymers.

Applications De Recherche Scientifique

Synthetic Methodology

A study by Zhang & suo (2004) discusses the preparation of ester arylhydrazones using methyl benzimidate hydrochloride, demonstrating a mild and convenient synthetic method for these compounds. This approach highlights the utility of this compound in synthesizing specialized organic compounds (Zhang & suo, 2004).

Corrosion Inhibition

In the field of corrosion science, Obot & Obi-Egbedi (2010) conducted a theoretical study on benzimidazole derivatives, including 2-methylbenzimidazole, as corrosion inhibitors. This research suggests the potential of this compound derivatives in protecting metals from corrosion, which is significant in various industrial applications (Obot & Obi-Egbedi, 2010).

Anticancer Research

This compound derivatives like carbendazim have been investigated for their anticancer properties. Yenjerla et al. (2009) explored how carbendazim, a derivative, inhibits cancer cell proliferation by affecting microtubule dynamics in human cells, indicating potential applications in cancer therapy (Yenjerla et al., 2009). Additionally, Zhao et al. (2015) and Xiang et al. (2012) studied benzimidazole-based complexes for their potential anticancer activity against various carcinoma cells, highlighting the scope of this compound derivatives in developing novel anticancer agents (Zhao et al., 2015) (Xiang et al., 2012).

Agriculture and Fungicide Research

In agricultural sciences, the use of methyl benzimidazole carbamate fungicides like carbendazim is significant. Campos et al. (2015) discussed the development of polymeric and solid lipid nanoparticles for the sustained release of carbendazim in agricultural applications, aiming to enhance efficiency and reduce environmental impact (Campos et al., 2015).

Antioxidant Research

Investigations into the antioxidant properties of this compound derivatives were conducted by Kuş et al. (2004) and Saini et al. (2016). These studies evaluated the efficacy of these derivatives in inhibiting lipid peroxidation, suggesting their potential as antioxidants (Kuş et al., 2004) (Saini et al., 2016).

Safety and Hazards

“Methyl benzimidate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to wear suitable protective equipment, prevent dispersion of dust, wash hands and face thoroughly after handling, use a local exhaust if dust or aerosol will be generated, and avoid contact with skin, eyes, and clothing .

Orientations Futures

Mécanisme D'action

Target of Action

Methyl benzimidate is primarily used as an imidating reagent . It is known to modify Lys residues of cyclic Lys-Gly-Asp peptide to afford acetimidate analogs . The primary targets of this compound are therefore the Lys residues in peptides and proteins.

Mode of Action

The compound interacts with its targets by modifying the Lys residues. This modification results in the formation of acetimidate analogs . The exact mechanism of this interaction is complex and involves several steps, but the end result is a change in the chemical structure of the target molecule.

Biochemical Pathways

It is known that the compound plays a role in the synthesis of chiral phenyldihydroimidazole derivatives . It is also used in the synthesis of N-benzimidoyl-(1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine) .

Result of Action

The action of this compound results in the modification of Lys residues in peptides and proteins, leading to the formation of acetimidate analogs . This can have various effects at the molecular and cellular level, depending on the specific context in which the compound is used.

Analyse Biochimique

Biochemical Properties

Methyl benzimidate plays a significant role in biochemical reactions. It is known to interact with enzymes, proteins, and other biomolecules. For instance, this compound has been used as an imidating reagent to modify lysine residues in peptides, leading to the formation of acetimidate analogs . This interaction is crucial for studying protein structure and function. Additionally, this compound has been utilized in the synthesis of N-benzimidoyl derivatives, which are important in various biochemical applications .

Cellular Effects

This compound influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modify lysine residues in proteins, which can alter their function and interactions with other biomolecules . This modification can impact cell signaling pathways and gene expression, leading to changes in cellular metabolism. Furthermore, this compound has been shown to affect the stability and function of proteins, which can influence overall cell function .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to lysine residues in proteins, forming stable imidate bonds . This binding can inhibit or activate enzymes, depending on the specific protein and the nature of the interaction. Additionally, this compound can influence gene expression by modifying transcription factors or other regulatory proteins . These changes at the molecular level can have significant effects on cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. This compound is relatively stable at low temperatures, but it can degrade over time, especially at higher temperatures . Long-term exposure to this compound can lead to changes in cellular function, including alterations in protein stability and function . These temporal effects are important for designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function. At higher doses, it can cause significant changes in protein function and cellular metabolism . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can lead to toxic or adverse effects, including cell death and tissue damage . These dosage effects are important for understanding the safety and efficacy of this compound in research and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It can interact with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, this compound can modify lysine residues in enzymes, altering their activity and function . This modification can impact metabolic pathways and the overall metabolic state of the cell. Additionally, this compound can affect the levels of specific metabolites, which can have downstream effects on cellular function and metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are important for its activity and function. This compound can interact with transporters and binding proteins, influencing its localization and accumulation . For example, this compound can bind to lysine residues in transport proteins, affecting their function and the transport of other molecules . This interaction can impact the distribution of this compound within the cell and its overall activity.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound can be localized to the nucleus, where it can interact with transcription factors and influence gene expression . Additionally, this compound can be targeted to the mitochondria, where it can affect cellular metabolism and energy production . The subcellular localization of this compound is important for understanding its specific effects on cellular function.

Propriétés

IUPAC Name |

methyl benzenecarboximidate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c1-10-8(9)7-5-3-2-4-6-7/h2-6,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SISQKQNJHCDULL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=N)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10322881 | |

| Record name | METHYL BENZIMIDATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10322881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7471-86-5 | |

| Record name | 7471-86-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402222 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | METHYL BENZIMIDATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10322881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | benzimidic acid methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

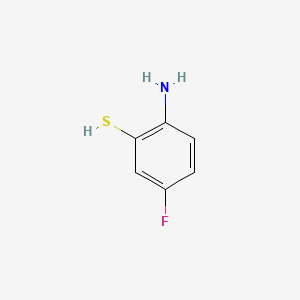

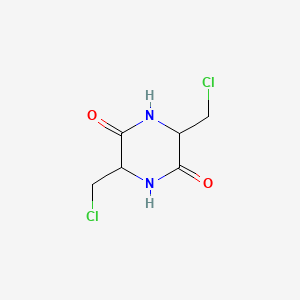

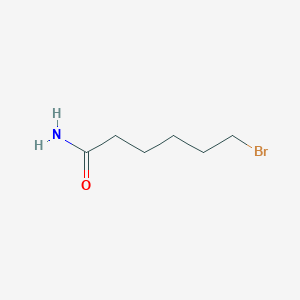

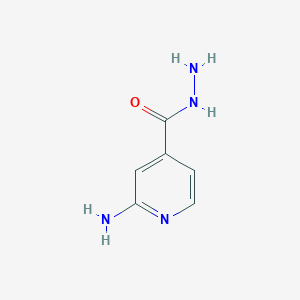

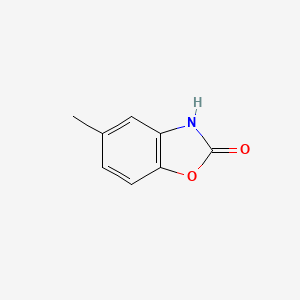

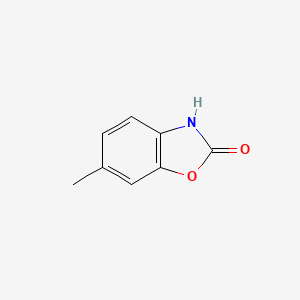

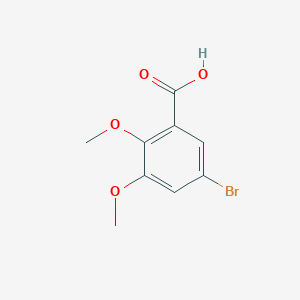

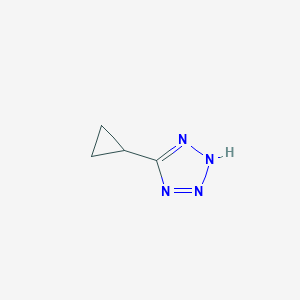

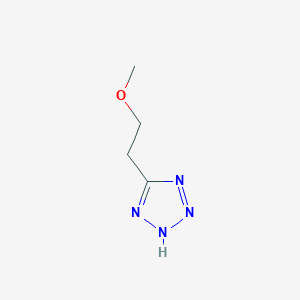

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[(Benzyloxy)carbonyl]amino}-3-carbamoylpropanoic acid](/img/structure/B1267392.png)